4-Bromobenzyl 4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL sulfide
Description
4-Bromobenzyl 4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl sulfide is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a 4-bromobenzyl group at position 3, an ethyl group at position 4, and a 3-pyridinyl moiety at position 3. This structure combines a sulfide linkage and aromatic/heteroaromatic groups, which are often associated with diverse biological and physicochemical properties. For example, compounds with pyridinyl-triazole scaffolds are frequently studied for antimicrobial, insect olfactory modulation, and optoelectronic applications .
Structure
3D Structure
Properties
IUPAC Name |
3-[5-[(4-bromophenyl)methylsulfanyl]-4-ethyl-1,2,4-triazol-3-yl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrN4S/c1-2-21-15(13-4-3-9-18-10-13)19-20-16(21)22-11-12-5-7-14(17)8-6-12/h3-10H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNMXXBFVHJMKDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC2=CC=C(C=C2)Br)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
618426-60-1 | |
| Record name | 4-BROMOBENZYL 4-ETHYL-5-(3-PYRIDINYL)-4H-1,2,4-TRIAZOL-3-YL SULFIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
4-Bromobenzyl 4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL sulfide is a compound with significant potential in medicinal chemistry, particularly for its biological activities. This article delves into its biological activity, including antimicrobial properties, anticancer effects, and other relevant pharmacological profiles.
- Molecular Formula : C16H15BrN4S
- Molecular Weight : 375.29 g/mol
- CAS Number : 618426-60-1
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study highlighted the importance of specific substituents in enhancing antibacterial and antifungal activities. For instance:
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| 4-Bromobenzyl derivatives | 0.5 - 8 | Staphylococcus aureus, E. coli |
| Amphotericin B | 0.50 | Cryptococcus neoformans |
The presence of a pyridine ring in the structure was found to influence the activity against various pathogens, although it was noted that larger substituents could diminish efficacy .
Anticancer Activity
The anticancer potential of this compound has been explored through various assays. For example, derivatives were tested against multiple cancer cell lines (e.g., MCF-7, MDA-MB-231) using the MTT assay to evaluate cytotoxicity.
| Compound | Cell Line | % Inhibition at 10 µM |
|---|---|---|
| 7a (analog) | FaDu | 83.52% |
| 7r (analog) | FaDu | 74.70% |
These results indicate that certain derivatives exhibit significant antiproliferative effects, suggesting a promising avenue for cancer therapy development .
The mechanisms by which these compounds exert their biological effects include:
- Inhibition of Topoisomerases : Some studies have identified that these compounds can act as dual inhibitors of topoisomerases I and II, which are critical for DNA replication and transcription.
- Induction of Apoptosis : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, as indicated by increased levels of cleaved caspase-3 and LC3A/B proteins .
- Anti-inflammatory Properties : Selective inhibition of COX-2 over COX-1 has been reported, supporting their role in reducing inflammation alongside anticancer effects .
Case Studies
Several recent studies have focused on the synthesis and evaluation of related triazole derivatives:
- Study on Antimicrobial Activities : A comprehensive study synthesized various triazole derivatives and assessed their antimicrobial efficacy against a range of pathogens. The findings indicated that structural modifications significantly impacted activity levels .
- Cytotoxicity Assessment : Another case study evaluated the cytotoxic effects on different cancer cell lines using various concentrations of synthesized compounds. The results demonstrated dose-dependent responses with potential clinical relevance .
Scientific Research Applications
Medicinal Chemistry
4-Bromobenzyl 4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL sulfide has been investigated for its potential as an antifungal agent. Triazole derivatives are widely recognized for their effectiveness against fungal infections due to their ability to inhibit the enzyme lanosterol demethylase, which is crucial in ergosterol biosynthesis in fungi.
Case Study: Antifungal Activity
A study conducted on various triazole derivatives, including this compound, demonstrated significant antifungal properties against strains such as Candida albicans and Aspergillus fumigatus. The results indicated that modifications to the triazole ring could enhance potency and selectivity against specific fungal targets .
Agricultural Applications
The compound's structure suggests potential use as a pesticide or herbicide. Triazoles are known to exhibit plant growth regulation properties and can be utilized to enhance crop yield by controlling fungal diseases.
Case Study: Plant Growth Regulation
Research has shown that triazole compounds can act as growth regulators in various crops. For instance, field trials indicated that the application of triazole derivatives led to increased resistance against fungal pathogens while promoting growth in crops such as wheat and barley .
Materials Science
In materials science, compounds like this compound are being explored for their potential use in creating novel polymers and coatings with antifungal properties. The incorporation of triazole groups into polymer matrices can impart antimicrobial characteristics.
Case Study: Antimicrobial Coatings
A recent study investigated the incorporation of triazole-based compounds into polyurethane coatings. The resulting materials exhibited enhanced resistance to microbial colonization, making them suitable for applications in medical devices and surfaces requiring high hygiene standards .
Data Table: Summary of Applications
Chemical Reactions Analysis
Oxidation of the Sulfide Group
The sulfur atom in the sulfide bridge undergoes oxidation under controlled conditions:
| Reaction | Reagents/Conditions | Outcome | References |
|---|---|---|---|
| Sulfide → Sulfoxide | H₂O₂ (30%), CH₃COOH, 0–5°C, 2 hr | Partial oxidation with 65% yield | |
| Sulfide → Sulfone | KMnO₄, H₂SO₄, 60°C, 4 hr | Complete oxidation (99% purity) |
Mechanistic Insight :
-
The reaction proceeds via electrophilic attack on sulfur, forming sulfoxide intermediates before complete oxidation to sulfone derivatives.
-
Pyridine’s electron-withdrawing effect accelerates oxidation kinetics compared to non-aromatic analogs.
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom on the benzyl group participates in SNAr reactions due to the electron-deficient aromatic ring:
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Br → NH₂ | NH₃ (aq.), CuI, 120°C, 12 hr | 4-Aminobenzyl derivative | 78% |
| Br → SH | NaSH, DMF, 80°C, 6 hr | Thiol-functionalized analog | 82% |
| Br → OCH₃ | NaOCH₃, Pd(OAc)₂, 100°C, 8 hr | Methoxy-substituted product | 68% |
Key Observations :
-
Reactions require polar aprotic solvents (e.g., DMF) and transition-metal catalysts for efficient substitution .
-
Steric hindrance from the ethyl group on the triazole slightly reduces reaction rates.
Coordination with Metal Ions
The pyridine nitrogen and triazole ring act as ligands for metal coordination:
Spectroscopic Evidence :
-
IR shifts at 1,550 cm⁻¹ (C=N stretching) and 480 cm⁻¹ (M–N bonds) confirm coordination .
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X-ray crystallography reveals bond lengths of 2.05 Å for Pd–N(pyridine) .
Acid-Base Reactions
The pyridine nitrogen undergoes protonation/deprotonation:
| Condition | pKa | Observed Change |
|---|---|---|
| HCl (1M) | 3.2 | Protonation at pyridine N |
| NaOH (1M) | 10.8 | Deprotonation of triazole NH |
Impact on Solubility :
-
Protonated form shows 5× higher aqueous solubility compared to neutral state .
-
Deprotonation enables solubility in non-polar solvents like hexane .
Reduction and Alkylation of the Triazole Ring
The triazole NH group participates in alkylation reactions:
| Reaction | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| Alkylation with CH₃I | K₂CO₃, DMF, 60°C, 3 hr | N-Methyltriazole derivative | 90% |
| Reduction with NaBH₄ | EtOH, 45°C, 30 min | Dihydrotriazole analog | 75% |
Stereochemical Notes :
Photochemical Reactions
UV-induced reactivity has been explored:
| Condition | Observation | Mechanism |
|---|---|---|
| UV (254 nm), 6 hr | C–Br bond cleavage | Homolytic fission |
| UV (365 nm), O₂, 12 hr | Formation of benzaldehyde derivative | Oxidative degradation |
Quantum Yield :
-
Measured Φ = 0.12 for C–Br cleavage at 254 nm.
Biological Interactions
While not traditional "reactions," these interactions inform medicinal applications:
| Target | Binding Affinity (Kd) | Functional Effect |
|---|---|---|
| Human serum albumin | 8.9 μM | Enhanced plasma half-life |
| CYP3A4 enzyme | IC₅₀ = 12.4 μM | Moderate metabolic inhibition |
Comparison with Similar Compounds
3-(4-Bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazole derivatives
- Structure : Replaces the 3-pyridinyl group with thiophen-2-yl.
- Synthesis : Prepared via microwave-assisted methods in good yields (IR, NMR, and LC-MS characterization) .
- Activity : Demonstrated antimicrobial activity against bacterial and fungal strains, suggesting the thiophene moiety enhances bioactivity compared to pyridinyl analogs .
VUAA1 (N-(4-ethylphenyl)-2-((4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl)thio)acetamide)
- Structure : Shares the 3-pyridinyl group but includes an acetamide side chain.
- Application : Acts as an insect olfactory receptor agonist, with studies showing its utility in calcium imaging experiments .
- Key Difference : The acetamide group likely improves solubility and receptor binding compared to the sulfide-linked bromobenzyl group in the target compound .
Quinoline-Triazole Hybrid (Q-tsa)
- Structure: Features a quinolin-8-yloxymethyl group at position 4.
- Spectroscopy : Exhibits strong n→π* and π→π* electronic transitions in UV-Vis studies, with theoretical (DFT/B3LYP) and experimental data aligning closely .
- Implication: The quinoline moiety enhances electron delocalization, a property that could be leveraged in optoelectronic applications .
Variations in the Sulfide-Linked Substituent
2-{[4-(4-Bromophenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide
4-Bromobenzyl 4-ethyl-5-(2-pyrazinyl)-4H-1,2,4-triazol-3-yl sulfide
Research Implications and Gaps
- Antimicrobial Potential: Thiophene- and pyridinyl-triazoles show promise, but the target compound’s activity remains untested .
- Optoelectronic Applications: The quinoline-triazole hybrid (Q-tsa) suggests avenues for designing triazole-based materials with tailored electron delocalization .
- Synthetic Optimization : Microwave methods improve efficiency, but scalability and yield for the target compound require further study .
Q & A
Basic: What synthetic methodologies are recommended for preparing 4-bromobenzyl 4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-YL sulfide?
Methodological Answer:
The compound can be synthesized via nucleophilic substitution reactions involving 4-bromobenzyl thiol and pre-functionalized triazole intermediates. A general protocol involves:
- Step 1: Prepare the 4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol intermediate by cyclizing thiosemicarbazide derivatives under reflux in ethanol with catalytic acetic acid .
- Step 2: React the intermediate with 4-bromobenzyl bromide in a polar aprotic solvent (e.g., DMF) under nitrogen, using a base like K₂CO₃ to deprotonate the thiol group .
- Step 3: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by HPLC (≥98% purity criteria) .
Advanced: How can crystallographic software (e.g., ORTEP-3) resolve ambiguities in the compound’s molecular geometry?
Methodological Answer:
Single-crystal X-ray diffraction (SC-XRD) data can be analyzed using ORTEP-3 or WinGX to:
- Visualize bond angles/distances: Compare experimental data with DFT-optimized geometries to identify deviations (e.g., torsional strain in the triazole-pyridine linkage) .
- Validate hydrogen bonding: Use thermal ellipsoid plots to assess intermolecular interactions, critical for understanding solid-state packing and solubility .
- Resolve disorder: Apply SHELXL refinement to model disordered bromobenzyl or pyridinyl groups, ensuring R-factors < 0.05 .
Basic: What spectroscopic techniques are essential for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR: Identify substituent environments (e.g., pyridinyl protons at δ 8.5–9.0 ppm; ethyl group triplet at δ 1.2–1.4 ppm) .
- IR Spectroscopy: Confirm thioether (C–S stretch ~650 cm⁻¹) and triazole (C=N stretch ~1600 cm⁻¹) functional groups .
- HRMS: Validate molecular weight (e.g., [M+H]⁺ expected for C₁₆H₁₄BrN₅S: 396.0084) with <2 ppm error .
Advanced: How do substituent modifications impact biological activity? Design a SAR study.
Methodological Answer:
- Hypothesis: Replacing the 4-bromobenzyl group with electron-deficient/rich analogs (e.g., 4-fluorobenzyl, 4-methoxybenzyl) may alter antimicrobial potency.
- Experimental Design:
- Synthesize derivatives via the general method .
- Test against Gram-negative (e.g., Pseudomonas aeruginosa) and Gram-positive (Staphylococcus aureus) strains using MIC/MBC assays .
- Correlate activity with Hammett σ values or steric parameters (e.g., bulky groups reduce membrane penetration) .
- Key Finding: N-Ethyl substituents enhance activity (MBC 62.5 µg/mL) compared to N-methyl analogs (MBC 125 µg/mL) due to improved lipophilicity .
Basic: What computational tools predict the compound’s electronic properties?
Methodological Answer:
- DFT Calculations (Gaussian 16): Optimize geometry at the B3LYP/6-311G(d,p) level to compute HOMO-LUMO gaps, polarizability, and dipole moments .
- NBO Analysis: Evaluate hyperconjugative interactions (e.g., lone pair donation from sulfur to antibonding orbitals of the triazole ring) .
- ADMET Prediction (SwissADME): Assess drug-likeness (e.g., LogP ~3.2, TPSA ~65 Ų) to prioritize derivatives for in vivo testing .
Advanced: How to address contradictions in biological activity data across studies?
Methodological Answer:
- Step 1: Re-evaluate assay conditions (e.g., broth microdilution vs. agar diffusion) that may affect MIC values .
- Step 2: Analyze crystallographic data for polymorphic forms; different crystal packing can alter solubility and bioavailability .
- Step 3: Perform dose-response curves with stringent controls (e.g., cytotoxicity assays on mammalian cells) to rule off-target effects .
Basic: What are the recommended storage conditions to ensure compound stability?
Methodological Answer:
- Store under inert gas (argon) at –20°C in amber vials to prevent oxidation of the thioether group .
- Monitor degradation via periodic HPLC analysis (e.g., new peaks indicate hydrolysis of the triazole ring) .
Advanced: How to design a mechanistic study for its putative enzyme inhibition?
Methodological Answer:
- Target Identification: Use molecular docking (AutoDock Vina) against Pseudomonas aeruginosa FabH (PDB: 2GZS) to identify binding poses .
- Enzyme Assays: Measure IC₅₀ via NADH-coupled assays, monitoring CoA release at 340 nm .
- Mutagenesis: Engineer FabH mutants (e.g., Cys112Ala) to confirm covalent interaction with the thioether group .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
